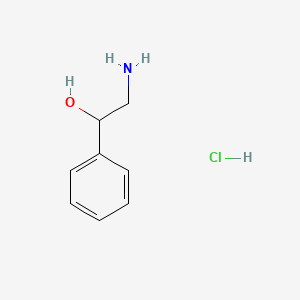

2-氨基-1-苯乙醇盐酸盐

描述

2-Amino-1-phenylethanol is an amine with a structure similar to neurotransmitters like dopamine . It is an intermediate in the manufacturing of pressor amines . The sulfate salt is used as a topical vasoconstrictor .

Synthesis Analysis

The synthesis of 2-Amino-1-phenylethanol involves the chiral oxazaborolidine catalyzed reduction of phenacyl chloride followed by amination of the chloro alcohol product .Molecular Structure Analysis

The molecular formula of 2-Amino-1-phenylethanol is C8H11NO . Its molecular weight is 137.18 . The linear formula is NH2CH2CH(OH)C6H5 .Chemical Reactions Analysis

The compound is characterized by polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing ionization for mass spectrometry.Physical And Chemical Properties Analysis

2-Amino-1-phenylethanol is a solid with a melting point of 56-58 °C and a boiling point of 160 °C/17 mmHg . It has a density of 1.0630 and a refractive index of 1.558-1.56 .科学研究应用

Optical Resolution in Chiral Synthesis

2-APE HCl is utilized in the optical resolution of chiral compounds. The solvent switch method with dehydroabietic acid allows for the separation of enantiomers, which is crucial in producing optically active substances for pharmaceuticals .

Organic Synthesis Intermediary

As an intermediate in organic synthesis, 2-APE HCl is involved in the preparation of various enantiopure compounds. It’s instrumental in synthesizing substances like ®-octopamine, ®-tembamide, and ®-aegeline, which have applications in medicinal chemistry .

Process Research & Development

2-APE HCl is a subject of process R&D, where methods like styrene oxide opening with ammonia, reduction of mandelamide, and resolution of racemic 2-APE are compared. The optimization of these processes is vital for efficient industrial-scale production .

作用机制

Target of Action

2-Amino-1-phenylethanol hydrochloride, also known as Phenylethanolamine, primarily targets the β2-adrenoceptor . The β2-adrenoceptor is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of various physiological processes, including smooth muscle relaxation and cardiac function .

Mode of Action

Phenylethanolamine interacts with its target, the β2-adrenoceptor, in a similar manner to other trace phenethylamines and catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . It acts as a β-arrestin-biased agonist , meaning it preferentially activates β-arrestin-dependent signaling pathways over G protein-dependent pathways . This selective modulation of GPCR signal transduction can enhance desirable signals to produce therapeutic effects while suppressing undesirable signals .

Biochemical Pathways

The interaction of Phenylethanolamine with the β2-adrenoceptor triggers a cascade of biochemical reactions. The β-arrestin-biased agonism leads to the desensitization of GPCRs . This modulation of signal transduction affects various downstream effects, altering cellular responses.

Pharmacokinetics

The pharmacokinetics of Phenylethanolamine, after intravenous administration to dogs, were found to follow the “two-compartment model”, with T1/2 (α) ≃ 6.8 mins and T1/2 (β) ≃ 34.2 mins . The “plasma half-life” of Phenylethanolamine was therefore about 30 minutes . This suggests that the compound is rapidly distributed and eliminated, impacting its bioavailability.

Result of Action

Phenylethanolamine has strong cardiovascular activity . As a β-arrestin-biased agonist of the β2-adrenoceptor, it can modulate GPCR signal transduction in a way that enhances signals producing therapeutic effects . .

Action Environment

The action of Phenylethanolamine can be influenced by environmental factors such as the solvent used. For instance, the optical resolution of 2-amino-1-phenylethanol was found to be controlled by the solvent, with different solvents leading to the resolution of different enantiomers . This suggests that environmental factors can significantly influence the action, efficacy, and stability of Phenylethanolamine.

安全和危害

未来方向

The optical resolution of 2-amino-1-phenylethanol by the solvent switch method was investigated using dehydroabietic acid (DAA), a natural chiral acid obtained as one of the main components of disproportionated rosin . This could open up new avenues for the efficient and green synthesis of chiral α-methylbenzylamine and α-phenylethanol .

属性

IUPAC Name |

2-amino-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEDCMIQAOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963403 | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-phenylethanol hydrochloride | |

CAS RN |

4561-43-7 | |

| Record name | Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4561-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

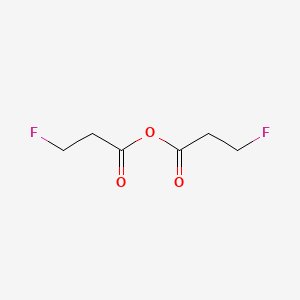

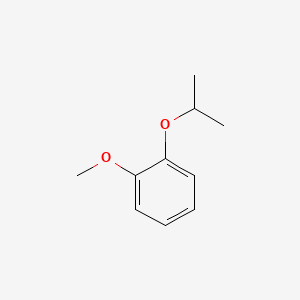

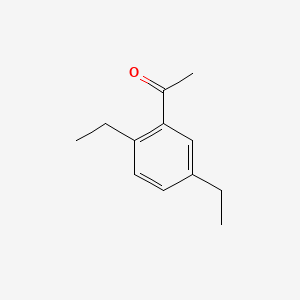

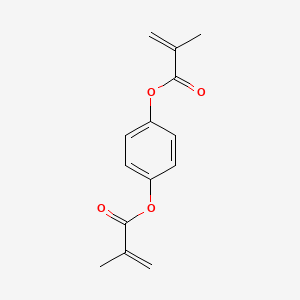

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)